molecular formula C10H11F2NO4S2 B14619261 2-{[2-(Fluorosulfonyl)ethyl](phenyl)amino}ethene-1-sulfonyl fluoride CAS No. 60538-09-2

2-{[2-(Fluorosulfonyl)ethyl](phenyl)amino}ethene-1-sulfonyl fluoride

Cat. No.: B14619261
CAS No.: 60538-09-2
M. Wt: 311.3 g/mol
InChI Key: SBAKUYLNDLVMNW-UHFFFAOYSA-N
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Description

2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. This compound features a combination of fluorosulfonyl and phenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with ethylene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride groups into sulfonamide or thiol groups.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfonamides or thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride has several applications in scientific research:

    Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties and used in materials science.

    Sulfonyl Fluorides: A broad class of compounds with similar reactivity, used in various chemical applications.

Uniqueness

This compound’s versatility and unique properties make it a valuable subject for ongoing scientific investigation and industrial application.

Properties

CAS No.

60538-09-2

Molecular Formula

C10H11F2NO4S2

Molecular Weight

311.3 g/mol

IUPAC Name

2-[N-(2-fluorosulfonylethenyl)anilino]ethanesulfonyl fluoride

InChI

InChI=1S/C10H11F2NO4S2/c11-18(14,15)8-6-13(7-9-19(12,16)17)10-4-2-1-3-5-10/h1-6,8H,7,9H2

InChI Key

SBAKUYLNDLVMNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCS(=O)(=O)F)C=CS(=O)(=O)F

Origin of Product

United States

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